6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (C₁₂H₁₃FN₂; molecular weight: 204.248 g/mol) is a fluorinated tetrahydrocarbazole derivative with a primary amine group at position 1 and a fluorine substituent at position 4. Its IUPAC name is consistent across languages (e.g., 6-Fluoro-2,3,4,9-tétrahydro-1H-carbazol-1-ylamine in French), and it is identified by CAS 1429901-83-6 and ChemSpider ID 26959776 . The compound lacks stereocenters, simplifying its synthetic and analytical handling.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQAPNLBDHNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244140 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429901-83-6 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429901-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: The carbonyl group of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- The compound serves as a scaffold for developing pharmaceuticals targeting various diseases. It has been identified as a potent antagonist of the CRTH2 receptor, which is implicated in allergic and inflammatory responses. This makes it a candidate for treating conditions such as asthma, rhinitis, and other allergic disorders .
-
Inhibition of Bacterial Phosphatases :
- Research indicates that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can inhibit the CpxA phosphatase activity in Escherichia coli, which may lead to therapeutic applications against bacterial infections. This inhibition activates the CpxRA system, enhancing bacterial stress response mechanisms .
- Anti-inflammatory and Anticancer Activities :
Data Table: Summary of Biological Activities
Case Study 1: CRTH2 Receptor Antagonism
In a study examining the pharmacological profile of this compound, researchers found that it effectively antagonized the CRTH2 receptor in vitro. This activity was linked to reduced eosinophil migration in allergic models, suggesting potential utility in treating asthma and allergic rhinitis .
Case Study 2: CpxA Inhibition in Bacterial Systems
Another study focused on the compound's capability to inhibit CpxA phosphatase activity. The results demonstrated a significant increase in phosphorylated CpxR levels when treated with the compound, indicating its role as an effective chemical probe for studying bacterial signaling pathways . This finding supports its potential application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine are influenced by structural modifications. Below is a comparative analysis with key analogs:
Physicochemical and Functional Insights
- Fluorine vs. Bromine Substituents : Fluorine’s electronegativity enhances membrane permeability compared to bromine, as seen in the superior accumulation of 6-fluoro derivatives over brominated analogs (e.g., compound 33 in E. coli studies) .
- Primary Amine Requirement : Removal of the C1 primary amine (e.g., compound 33) abolishes bacterial accumulation, highlighting its critical role in porin-mediated transport .
- C-Ring Impact : Deconstruction (compound 21) or elimination (compound 22) of the C-ring reduces activity by 10-fold or more, suggesting the C-ring stabilizes ligand-target interactions without being essential for binding .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS Number: 1429901-83-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 204.25 g/mol
- IUPAC Name : 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ylamine
- Purity : ≥98% .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 0.054 - 0.048 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | Not specified | Cell cycle arrest in G2/M phase |
| MCF-7 (Breast cancer) | Not specified | Inhibition of tubulin polymerization |
The compound demonstrated a notable ability to inhibit tubulin polymerization, which is essential for cancer cell division and proliferation .
The primary mechanisms through which this compound exerts its biological effects include:
- Tubulin Inhibition : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : It activates caspases involved in the apoptotic pathway, contributing to its anticancer efficacy .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Lung Cancer Cells (A549) :
- Combination Therapy :
Q & A
What synthetic strategies are commonly employed for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives?
Basic Research Question
The synthesis typically involves acid-catalyzed cyclization and reductive amination. For example, derivatives of this scaffold are synthesized via HCl-mediated cyclization of substituted cyclohexanones followed by reductive amination using NaCNBH₃ and NH₄OAc . Asymmetric synthesis routes, such as chiral reductive amination with (phenyl)ethylamines, achieve high diastereoselectivity (up to 96%) for enantiopure products .
How is the molecular structure of this compound confirmed in crystallographic studies?
Basic Research Question
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. The SHELX system, particularly SHELXL, remains widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data . For example, the 2-picolinic acid salt of a carbazol-1-amine derivative was isolated and structurally characterized to confirm stereochemistry .
What methodologies assess the compound's biological activity in bacterial systems?
Basic Research Question
Mass spectrometry (MS)-based accumulation assays in E. coli strains with controlled permeability and efflux efficiency are used. For instance, isogenic strains with altered outer membrane permeability (e.g., via LPS truncation) and efflux pump deletions enable quantification of compound accumulation and transport mechanisms .
How does the C-ring integrity of the carbazole scaffold influence biological activity?
Advanced Research Question
C-ring deconstruction studies reveal that removing the C-ring (e.g., compound 21 ) reduces cytotoxicity and CpxRA agonism by ~10-fold. While the C-ring is not essential for target engagement, it provides conformational rigidity that enhances ligand-receptor interactions. Activity loss in C-ring-ablated analogs suggests a role in stabilizing bioactive conformations .
What mechanisms underpin its modulation of bacterial two-component systems (e.g., CpxRA)?
Advanced Research Question
The compound inhibits CpxA phosphatase activity, leading to accumulation of phosphorylated CpxR (CpxR-P), which activates stress response pathways. This is measured using phospho-CpxR-sensitive lacZ reporters in E. coli. SAR studies indicate that the primary amine is critical for outer membrane penetration and target engagement .
How are contradictions in cytotoxicity and target engagement resolved during SAR optimization?
Advanced Research Question
Discrepancies between cytotoxicity and activity are addressed via orthogonal assays. For example, cytotoxic derivatives (e.g., compound 6 ) are tested at sub-lethal concentrations using viability markers (e.g., propidium iodide) to isolate target-specific effects. Non-cytotoxic analogs (e.g., compound 21 ) enable precise EC₅₀ determination without confounding cell death .
What experimental designs evaluate compound accumulation in Gram-negative bacteria?
Advanced Research Question
Isogenic E. coli strains (e.g., ΔacrB efflux-deficient mutants) and hyperpermeable mutants (e.g., lpxC with truncated LPS) are used to differentiate passive diffusion from active transport. Accumulation is quantified via LC-MS/MS, normalized to bacterial protein content, and compared to des-amino controls to assess amine-dependent uptake .
How is virtual screening applied to identify derivatives with improved target binding?
Advanced Research Question
Molecular docking (e.g., AutoDock 4.0) and scoring functions (e.g., Chemgauss4) prioritize compounds with high complementarity to target active sites (e.g., DXR enzyme for antimalarial activity). Ligand-receptor interactions are validated using hydrogen bond energy calculations and hydrophobic contact analysis (e.g., LigPlot) .
What tools predict the toxicity of carbazol-1-amine derivatives?
Basic Research Question
OSIRIS Property Explorer evaluates toxicity risks (mutagenicity, tumorigenicity) and drug-likeness parameters (cLogP, solubility). For example, ZINC00200163 (a carbazol-1-amine derivative) showed no predicted toxicity, supporting its prioritization for further testing .
How do substituents at the 6-position (e.g., fluoro vs. methyl) modulate biological activity?
Advanced Research Question
Fluorine substitution at position 6 enhances metabolic stability and membrane permeability due to its electronegativity and small size. Comparative studies with 6-methyl analogs (e.g., compound in bladder cancer research) show fluorine’s unique impact on YAP1/TAZ inhibition, potentially via altered hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
